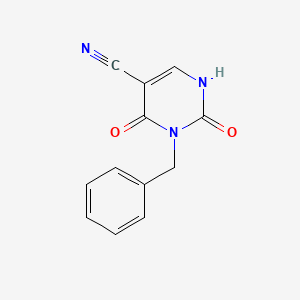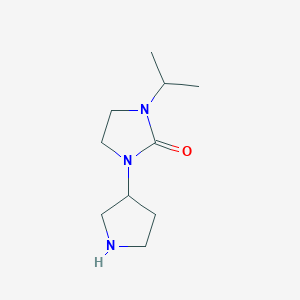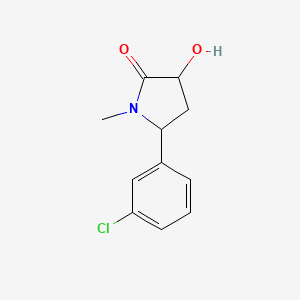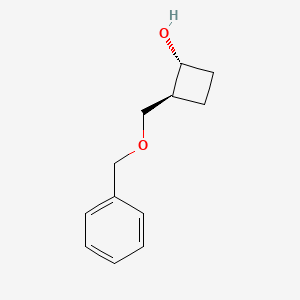
Rel-(1R,2S)-2-((benzyloxy)methyl)cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-2-(Benzyloxymethyl)cyclobutanol: is an organic compound with the molecular formula C12H16O2 It is a cyclobutane derivative where a benzyloxymethyl group is attached to the second carbon of the cyclobutane ring, and a hydroxyl group is attached to the first carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(Benzyloxymethyl)cyclobutanol typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be formed through a involving suitable precursors.
Benzyloxymethyl Group Introduction: The benzyloxymethyl group can be introduced via a ’-substituted_cyclobutyl_nucleosides_and_nucleotides_as_potential_anti-HIV_agents/links/5f3b8f39458515b7292a58d1/Synthesis-and-evalution-of-2-substituted-cyclobutyl-nucleosides-and-nucleotides-as-potential-anti-HIV-agents.pdf), which involves the reaction of an alcohol with a phosphine and an azodicarboxylate.
Hydroxyl Group Introduction: The hydroxyl group can be introduced through selective reduction of a suitable precursor, such as an ester or a ketone.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-2-(Benzyloxymethyl)cyclobutanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can undergo substitution reactions where the benzyloxymethyl or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted cyclobutane derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology:
- Potential applications in the synthesis of biologically active compounds, such as pharmaceuticals.
Medicine:
- Investigated for its potential use in drug development, particularly in the synthesis of antiviral agents.
Industry:
- Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of trans-2-(Benzyloxymethyl)cyclobutanol depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the hydroxyl group can form hydrogen bonds, while the benzyloxymethyl group can participate in hydrophobic interactions. These interactions can influence the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
cis-2-(Benzyloxymethyl)cyclobutanol: Similar structure but different spatial arrangement of the benzyloxymethyl group.
trans-2-(Methoxymethyl)cyclobutanol: Similar structure but with a methoxymethyl group instead of a benzyloxymethyl group.
trans-2-(Benzyloxymethyl)cyclopentanol: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
Uniqueness:
- The unique combination of the benzyloxymethyl and hydroxyl groups in trans-2-(Benzyloxymethyl)cyclobutanol provides distinct chemical and biological properties compared to its similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H16O2 |
|---|---|
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
(1R,2S)-2-(phenylmethoxymethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C12H16O2/c13-12-7-6-11(12)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-,12+/m0/s1 |
Clé InChI |
UVPHYUXOZOKSCJ-NWDGAFQWSA-N |
SMILES isomérique |
C1C[C@H]([C@@H]1COCC2=CC=CC=C2)O |
SMILES canonique |
C1CC(C1COCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-((1-(4-bromophenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-4-methoxyaniline](/img/structure/B14882459.png)
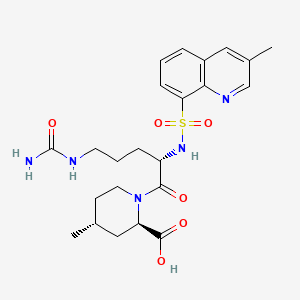
![1-(3,4-dimethoxyphenethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B14882467.png)
![2-{[6-Methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14882468.png)
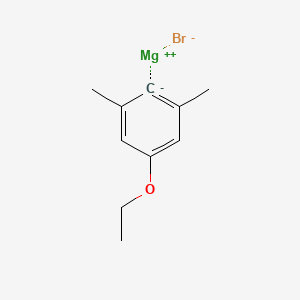

![Diethyl ((S)-4-(4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)-5-ethoxy-5-oxopentanoyl)-L-glutamate](/img/structure/B14882489.png)
![5-methyl-3-{[4-(trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B14882495.png)
